molecular formula C15H11ClN2O4 B2556881 2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide CAS No. 328117-59-5

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Cat. No.: B2556881
CAS No.: 328117-59-5
M. Wt: 318.71
InChI Key: MYMWHLRCKJIXOV-UHFFFAOYSA-N
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Description

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chloro group, a nitrophenyl group, and a phenylpropanamide backbone, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with anhydrous aluminum chloride, followed by the addition of phenylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as anhydrous ferric chloride and boron trifluoride are used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro group, nitrophenyl group, and phenylpropanamide backbone makes it particularly effective in certain chemical reactions and biological applications .

Properties

IUPAC Name

2-chloro-3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c16-13(15(20)17-11-4-2-1-3-5-11)14(19)10-6-8-12(9-7-10)18(21)22/h1-9,13H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMWHLRCKJIXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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